Divergent TEC-Family Kinase Selectivity Profile: Poseltinib Exhibits Near-Equipotent BMX Inhibition Compared to Acalabrutinib and Zanubrutinib
Poseltinib demonstrates a distinct selectivity profile within the TEC family of kinases (BTK, TEC, BMX, TXK, ITK), particularly in its inhibition of BMX. Poseltinib inhibits BTK with an IC50 of 1.95 nM and exhibits only 0.3-fold selectivity over BMX, meaning it inhibits BMX with a potency roughly equivalent to its primary target . This is in stark contrast to second-generation BTK inhibitors. Acalabrutinib, for example, inhibits BTK with an IC50 of 5.1 nM but demonstrates significantly lower potency against BMX, with a reported IC50 of 46 nM, representing a selectivity window of approximately 9-fold [1]. Similarly, Zanubrutinib, a highly potent BTK inhibitor (IC50 = 0.3 nM), still shows measurable BMX inhibition but with an IC50 range of 0.62-33 nM, indicating a variable but generally larger selectivity gap than Poseltinib [2]. This near-equipotent BMX inhibition is a defining characteristic of Poseltinib that distinguishes it from these commonly used research tools.
| Evidence Dimension | Kinase Inhibition Potency (IC50) and Selectivity (Fold-Change) over TEC Family Members |
|---|---|
| Target Compound Data | BTK IC50 = 1.95 nM; BMX IC50 = ~6.5 nM (0.3-fold selectivity over BTK) |
| Comparator Or Baseline | Acalabrutinib: BTK IC50 = 5.1 nM; BMX IC50 = 46 nM (9-fold selectivity). Zanubrutinib: BTK IC50 = 0.3 nM; BMX IC50 = 0.62-33 nM (variable selectivity) |
| Quantified Difference | Poseltinib's BMX inhibition is approximately equipotent to its BTK inhibition (0.3-fold difference), whereas Acalabrutinib exhibits a 9-fold difference, and Zanubrutinib exhibits a variable but often larger difference. |
| Conditions | Biochemical kinase inhibition assays using recombinant enzymes. Poseltinib data from patent and vendor datasheets; comparator data from peer-reviewed literature. |
Why This Matters
For studies where BMX kinase activity is a relevant pathway (e.g., certain inflammatory or cancer models), Poseltinib provides a unique tool to achieve concurrent, near-equipotent inhibition of both BTK and BMX, a profile not recapitulated by more selective second-generation inhibitors like acalabrutinib.
- [1] Byrd, J.C., et al. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. N Engl J Med. 2016, 374(4), 323-332. View Source
- [2] Tam, C.S., et al. A Phase 1, First-in-Human Study of Zanubrutinib, a Selective Bruton Tyrosine Kinase Inhibitor, in Patients with B-Cell Malignancies. Blood. 2016, 128(22), 643. View Source
